N-[2-(cyclopropylcarbamoyl)phenyl]biphenyl-2-carboxamide
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Overview
Description
N-[2-(CYCLOPROPYLCARBAMOYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound featuring a biphenyl core with a cyclopropylcarbamoyl group and a carboxamide group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOPROPYLCARBAMOYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis . The cyclopropylcarbamoyl group can be introduced via a reaction with cyclopropyl isocyanate, while the carboxamide group can be formed through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling step and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(CYCLOPROPYLCARBAMOYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(CYCLOPROPYLCARBAMOYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(CYCLOPROPYLCARBAMOYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: A compound with a similar cyclopropylcarbamoyl group but different core structure.
Indole derivatives: Compounds with similar aromatic properties and potential biological activities.
Uniqueness
N-[2-(CYCLOPROPYLCARBAMOYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is unique due to its specific combination of functional groups and biphenyl core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H20N2O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(cyclopropylcarbamoyl)phenyl]-2-phenylbenzamide |
InChI |
InChI=1S/C23H20N2O2/c26-22(19-11-5-4-10-18(19)16-8-2-1-3-9-16)25-21-13-7-6-12-20(21)23(27)24-17-14-15-17/h1-13,17H,14-15H2,(H,24,27)(H,25,26) |
InChI Key |
JMVPCWPTZVFBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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